1,2,4,5-Tetrazinium, 5,6-dihydro-1,3,5-triphenyl-, bromide
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Overview
Description
1,2,4,5-Tetrazinium, 5,6-dihydro-1,3,5-triphenyl-, bromide is a heterocyclic compound characterized by its unique structure containing multiple nitrogen atoms. This compound is known for its high chemical stability and structural diversity, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrazinium, 5,6-dihydro-1,3,5-triphenyl-, bromide typically involves the cyclization of corresponding nitriles by the action of hydrazine. This method yields cyclization products with aromatic and heteroaromatic substituents . The reaction conditions often include the use of oxidizing agents such as isoamyl nitrite, hydrogen peroxide, FeCl3, Cl2, Br2, NaNO2/H+, DDQ, NBS, and oxygen .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with a focus on optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrazinium, 5,6-dihydro-1,3,5-triphenyl-, bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide and FeCl3.
Reduction: Reduction reactions can be carried out using reducing agents such as D-glucose in a slightly alkaline medium.
Substitution: Aromatic nucleophilic substitution reactions involving tetrazines have been actively studied.
Common Reagents and Conditions
Common reagents used in these reactions include isoamyl nitrite, hydrogen peroxide, FeCl3, Cl2, Br2, NaNO2/H+, DDQ, NBS, and oxygen . Reaction conditions often involve controlled temperatures and specific pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions include functionalized pyridazines and other heterocycles, which are valuable in various applications .
Scientific Research Applications
1,2,4,5-Tetrazinium, 5,6-dihydro-1,3,5-triphenyl-, bromide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetrazinium, 5,6-dihydro-1,3,5-triphenyl-, bromide involves its ability to participate in inverse electron demand Diels–Alder cycloaddition reactions. This allows the compound to form multi-substituted pyridazines and other heterocycles . The molecular targets and pathways involved include the interaction with nucleophiles and the formation of stable coordination complexes .
Comparison with Similar Compounds
Similar Compounds
3,3′-(1,4-Phenylene)bis[1-(4-R-phenyl)-5-phenyl-5,6-dihydro-1,2,4,5-tetrazinium] perchlorates: Known for their high chemical stability and structural diversity.
1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-aryl-5-phenyl-5,6-dihydro-1,2,4,5-tetrazinium): Used in various synthetic applications.
Uniqueness
1,2,4,5-Tetrazinium, 5,6-dihydro-1,3,5-triphenyl-, bromide is unique due to its high chemical stability, structural diversity, and versatile applications in different fields. Its ability to form stable coordination complexes and participate in various chemical reactions makes it a valuable compound in scientific research .
Properties
CAS No. |
51940-11-5 |
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Molecular Formula |
C20H17BrN4 |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
2,4,6-triphenyl-3H-1,2,4,5-tetrazin-2-ium;bromide |
InChI |
InChI=1S/C20H17N4.BrH/c1-4-10-17(11-5-1)20-21-23(18-12-6-2-7-13-18)16-24(22-20)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1 |
InChI Key |
HAABETWKMLTVAA-UHFFFAOYSA-M |
Canonical SMILES |
C1N(N=C(N=[N+]1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
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